![molecular formula C27H22BrNO4S B1674110 (2E)-N-[(5-bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide CAS No. 244101-02-8](/img/structure/B1674110.png)
(2E)-N-[(5-bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide
概要
説明
L-798,106 is a synthetic organic compound known for its potent and highly selective antagonistic activity against the prostanoid E-prostanoid 3 (EP3) receptor. This compound has been extensively studied for its role in modulating various physiological and pathological processes, particularly in the context of inflammation, cancer, and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: L-798,106 is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the sulfonamide linkage and the introduction of the bromine and methoxy substituents on the phenyl ring. The synthetic route typically includes:
Formation of the sulfonamide linkage: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Introduction of substituents: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Final assembly: The final product is obtained through a series of coupling reactions and purification steps
Industrial Production Methods: While specific industrial production methods for L-798,106 are not widely documented, the synthesis likely follows similar principles as the laboratory-scale synthesis, with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: L-798,106 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, methoxy groups, and various electrophiles/nucleophiles are used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
L-798,106 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study prostanoid receptor signaling pathways and to develop new EP3 receptor antagonists.
Biology: Investigated for its role in modulating cellular processes such as proliferation, migration, and apoptosis in various cell types.
Medicine: Explored for its potential therapeutic applications in treating conditions like hypertension, cancer, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development .
作用機序
L-798,106 exerts its effects by selectively binding to and antagonizing the EP3 receptor. This receptor is involved in various physiological processes, including the regulation of inflammation, pain, and vascular tone. By blocking the EP3 receptor, L-798,106 inhibits the downstream signaling pathways mediated by prostaglandin E2 (PGE2), leading to reduced inflammation, decreased cell proliferation, and other therapeutic effects .
類似化合物との比較
L-798,106 is unique in its high selectivity and potency as an EP3 receptor antagonist. Similar compounds include:
L-826266: Similar to L-798,106 but with a chlorine group instead of a bromine group.
Sulprostone: An EP3 receptor agonist used to study the opposite effects of receptor activation.
JNJ 17203212: Another EP3 receptor antagonist with different structural features
These compounds differ in their chemical structures, receptor selectivity, and biological activities, highlighting the unique properties of L-798,106 in scientific research and therapeutic applications .
特性
IUPAC Name |
(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTKFNUPVBULRJ-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741421 | |
| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244101-02-8 | |
| Record name | (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244101-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-798106 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does L-798,106 interact with the EP3 receptor?
A1: L-798,106 competitively binds to the EP3 receptor, preventing the endogenous ligand, prostaglandin E2 (PGE2), from binding and activating the receptor. [, , , , , ]
Q2: What are the downstream effects of EP3 receptor antagonism by L-798,106?
A2: Antagonism of the EP3 receptor by L-798,106 leads to a variety of downstream effects depending on the tissue and physiological context. Some observed effects include:
- Increased COX-2 Expression: L-798,106 has been shown to increase cyclooxygenase-2 (COX-2) expression in the thick ascending limb of the kidney, suggesting a negative feedback loop where PGE2, acting through EP3, regulates COX-2 activity. [, , ]
- Increased Urine Volume: Blocking EP3 with L-798,106 can lead to increased urine volume, likely due to the disrupted negative feedback on COX-2 and subsequent effects on renal transporters. [, ]
- Enhanced Osteogenic Differentiation: In a coculture system, L-798,106 impaired the enhancement of osteogenic differentiation in periodontal ligament stem cells induced by cocultured endothelial cells. This suggests a role for EP3 signaling in this process. []
- Modulation of Airway Smooth Muscle Contraction: L-798,106 has been shown to inhibit the potentiating effect of low concentrations of PGE2 on platelet aggregation, highlighting a role for EP3 in platelet function. [, ]
Q3: What is the molecular formula and weight of L-798,106?
A3: The molecular formula of L-798,106 is C26H22BrNO4S, and its molecular weight is 522.44 g/mol.
Q4: What is the primary pharmacological action of L-798,106?
A4: L-798,106 is a potent and selective antagonist of the prostaglandin E2 EP3 receptor subtype. [, , , , , , , ]
Q5: What is the efficacy of L-798,106 in in vitro and in vivo models?
A5: L-798,106 has demonstrated efficacy in various experimental models:
- Inhibition of Cough Reflex: In guinea pig models, L-798,106 attenuated PGE2-induced cough, suggesting a role for EP3 in cough modulation. [, ]
- Modulation of Neuronal Activity: L-798,106 attenuated the inhibitory effects of PGE2 on locus coeruleus neurons, highlighting a role for EP3 in neuronal signaling. [, , ]
- Regulation of Renin Expression: In rat models, L-798,106 exacerbated PGE2-induced renin expression in M-1 cells, indicating a complex interplay between EP receptor subtypes in renin regulation. []
- Effects on Tumor Cell Viability: L-798,106 was shown to selectively suppress the viability of TSC2-deficient cells in vitro and decrease lung colonization of these cells in vivo, suggesting a potential role for EP3 in tumor growth and survival. []
Q6: What are the potential therapeutic applications of L-798,106?
A6: While L-798,106 has not progressed to clinical use, its pharmacological profile suggests potential therapeutic applications in conditions where EP3 receptor antagonism may be beneficial, such as:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



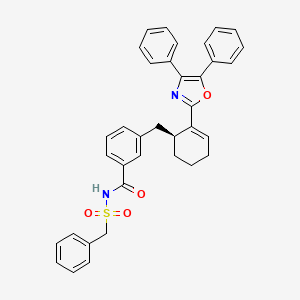

![N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5H,6H-benzo[h]quinazolin-4-amine](/img/structure/B1674030.png)

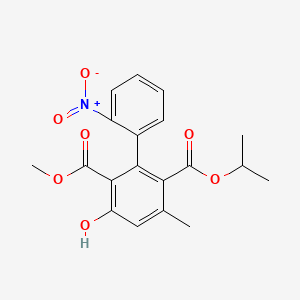

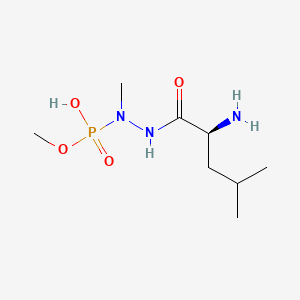
![[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate](/img/structure/B1674037.png)

![[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate](/img/structure/B1674041.png)

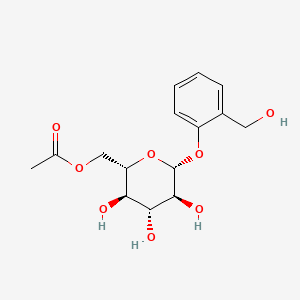
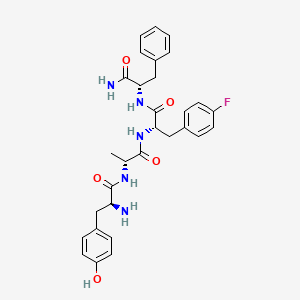
![2-(Dimethylamino)-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1674050.png)